Quercetin 3-gentiobioside is a natural product found in Phyllanthus virgatus, Fagonia glutinosa, and other organisms with data available.
Quercetin
CAS No.: 117-39-5
Cat. No.: VC21347909
Molecular Formula: C27H30O17
Molecular Weight: 626.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 117-39-5 |
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Molecular Formula | C27H30O17 |
Molecular Weight | 626.5 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 |
Standard InChI Key | FDRQPMVGJOQVTL-DEFKTLOSSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O |
SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |
Boiling Point | Sublimes (NTP, 1992) Sublimes |
Colorform | Yellow needles (dilute alcohol, +2 water) |
Melting Point | 601 to 603 °F (NTP, 1992) 316.5 °C 316 - 318 °C |
Chemical Structure and Properties
Molecular Structure and Characteristics
The quercetin molecule contains five hydroxyl groups that are primarily responsible for its biological activity and the formation of various derivatives . Structurally, quercetin consists of two aromatic rings (A and B) connected by a three-carbon chain that forms an oxygenated heterocyclic ring (C ring). The presence of the catechol group in the B ring and the OH group in the 3rd position of the AC ring significantly contributes to its antioxidant properties .
Antioxidant Mechanism
Quercetin's antioxidant capacity is a function of its molecular structure. During reactions with free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl), quercetin donates two hydrogen atoms and transforms into a quinone intermediate . The hydroxyl group at the C-3 carbon position is particularly significant as it enables the regeneration of the catechol ion through proton addition from the solution .
Research comparing quercetin to its derivatives has shown that modification at different hydroxyl positions affects its antioxidant capacity differently. While glycosylation at the C(4')-OH position markedly decreases hydrogen-donating ability, C(3)-OH derivatives maintain reducing potential comparable to that of the free aglycone . This structure-activity relationship is crucial for understanding how different quercetin derivatives function in biological systems.
Quercetin Derivatives
Types and Structural Variations
Quercetin forms numerous derivatives through modifications of its hydroxyl groups. The main categories include:
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Glycosides - where sugar moieties attach to hydroxyl groups
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Ethers - particularly methyl ethers
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Sulfate derivatives
Over half of the flavonol structures identified in recent decades contain alkyl substituents, highlighting the diversity of quercetin derivatives found in nature . The position and type of substitution significantly influence the biological activity of these compounds.
Comparative Properties of Derivatives
The structural modifications in quercetin derivatives alter their biochemical activity and bioavailability compared to the parent aglycone molecule . These variations have important implications for their distribution in plant tissues and their biological effects in humans after consumption.
Derivative Type | Example | Water Solubility | Lipid Solubility | Relative Bioavailability |
---|---|---|---|---|
Aglycone (Quercetin) | Quercetin | Low | High | Variable |
Glycosides | Quercetin-3-O-glucoside | High | Low | Enhanced |
Methyl ethers | Quercetin-3-methyl ether | Low | Very high | Enhanced |
Prenylated forms | 6,5'-Di-C-prenylquercetin | Very low | Very high | Enhanced in lipid environments |
Biological Activities of Quercetin
Antioxidant Properties
Quercetin's antioxidant capacity is one of its most significant biological activities. As an aglycone flavonoid with 3-OH groups, quercetin potently inhibits lipid oxidation by interrupting the oxidation chain in the termination step, thereby preventing chain propagation . This property makes quercetin an effective agent against reactive oxygen species that can damage DNA and cell membranes.
Evidence suggests that quercetin's methylated metabolites may exhibit even stronger antioxidant properties compared to quercetin alone . Additionally, quercetin-DNA complexes have demonstrated higher antioxidant activity than quercetin by itself in both theoretical and experimental investigations . This synergistic effect suggests potential applications in DNA protection against oxidative damage.
Anti-inflammatory and Anti-allergic Effects
Quercetin exhibits significant anti-inflammatory and anti-allergic properties through several mechanisms. The compound has been linked to reduced synthesis and release of histamine and other mediators involved in allergic reactions . This effect is particularly relevant given the increasing prevalence of allergic diseases worldwide in recent decades.
The anti-inflammatory action of quercetin may be partially attributed to its ability to inhibit inflammatory mediators and modulate immune responses. These properties make quercetin a compound of interest for conditions characterized by excessive inflammatory responses.
Anti-viral Activities and COVID-19 Applications
Recent research has explored quercetin's potential therapeutic role in viral infections, particularly COVID-19. A clinical trial investigating quercetin as a complementary agent for early-stage COVID-19 revealed promising results. Patients receiving quercetin (500 mg Quercetin Phytosome® TDS for the first week and BDS for the second week) in addition to standard care showed:
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Significantly faster clearance of SARS-CoV-2 (68% vs. 24% in the control group tested negative after one week, p = 0.0004)
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Faster resolution of COVID-19-associated acute symptoms (52% vs. 24% in the control group by week one, p = 0.0051)
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Significant reduction in serum lactate dehydrogenase (LDH) levels (from 406.56 ± 183.92 to 257.74 ± 110.73 U/L, p = 0.0001)
The study also reported that quercetin was well-tolerated by all patients, with no apparent toxicity or side effects . These findings align with other randomized clinical trials investigating quercetin in hospitalized COVID-19 patients, which reported benefits including earlier hospital discharge, reduction in inflammatory markers, and improvement in respiratory parameters .
Outcome Measure | Quercetin Group (n=50) | Control Group (n=50) | p-value |
---|---|---|---|
SARS-CoV-2 negative after 1 week | 68% | 24% | 0.0004 |
COVID-19 symptoms resolved after 1 week | 52% | 24% | 0.0051 |
Mean LDH reduction (U/L) | 148.82 | Minimal change | 0.0001 |
Cardiovascular Benefits
Meta-analytic evidence supports quercetin's beneficial effects on cardiovascular health, particularly blood pressure. A systematic review and meta-analysis of multiple clinical trials revealed significant reductions in both systolic and diastolic blood pressure following quercetin supplementation .
The analysis employed comprehensive statistical methods, including both fixed-effects and random-effects models depending on heterogeneity assessment through the I² statistic. The effect size, expressed as weighted mean difference (WMD) with 95% confidence intervals, demonstrated meaningful clinical benefits . Sensitivity analyses using the one-study remove approach further validated the robustness of these findings.
Bioavailability and Pharmacokinetics
Research indicates that quercetin derivatives, particularly specific glycosides, may have superior bioavailability compared to the aglycone form . Additionally, the development of specialized delivery systems such as the Quercetin Phytosome® formulation (which combines quercetin with sunflower lecithin) has shown improved pharmacokinetic properties .
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